4-Methoxy-6h-benzo[c]chromen-6-one
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Overview
Description
4-Methoxy-6h-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group attached to the chromen-6-one core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6h-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition and oxidative aromatization to obtain the final product . Another method involves the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile under air atmosphere .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and one-pot synthetic methods is preferred to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6h-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the methoxy group and the chromen-6-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium peroxydisulfate and silver nitrate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while substitution reactions can produce various substituted chromen-6-one derivatives.
Scientific Research Applications
4-Methoxy-6h-benzo[c]chromen-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-6h-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, the compound may exert its effects by inhibiting the enzyme’s activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of cellular signaling pathways . This can result in various biological effects, including anti-inflammatory and neuroprotective activities.
Comparison with Similar Compounds
6H-benzo[c]chromen-6-one: The parent compound without the methoxy group.
Hydroxylated 6H-benzo[c]chromen-6-ones: Compounds with hydroxyl groups instead of the methoxy group.
Alkoxylated 6H-benzo[c]chromen-6-ones: Compounds with different alkoxy groups attached to the chromen-6-one core.
Uniqueness: 4-Methoxy-6h-benzo[c]chromen-6-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and provide distinct advantages in various applications compared to its analogs.
Biological Activity
Overview
4-Methoxy-6h-benzo[c]chromen-6-one, a member of the benzo[c]chromen-6-one family, is recognized for its diverse biological activities and potential therapeutic applications. This compound is characterized by a methoxy group that enhances its chemical properties and biological efficacy. Research has indicated its potential as a phosphodiesterase II (PDE2) inhibitor, which could have implications in treating neurodegenerative diseases, among other conditions.
The structure of this compound includes a chromen-6-one core with a methoxy substituent. This unique configuration influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
1. Enzymatic Inhibition
This compound has been studied for its inhibitory effects on various enzymes:
- PDE2 Inhibition : It demonstrates promising PDE2 inhibitory activity, which is crucial for increasing intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can enhance neuronal signaling and are beneficial in neurodegenerative conditions such as Alzheimer's disease. In vitro studies have shown an IC50 value of approximately 3.67 μM for this compound, indicating significant potency against PDE2 .
2. Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which is essential in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented, contributing to its potential therapeutic applications .
3. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Interaction : As a PDE2 inhibitor, it binds to the enzyme's active site, preventing the breakdown of cAMP and leading to enhanced signaling pathways associated with neuronal health and function .
- Radical Scavenging : The methoxy group contributes to the compound's ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Features | Biological Activity | IC50 Value (μM) |
---|---|---|---|
This compound | Methoxy group on chromen core | PDE2 inhibition | 3.67 |
Hydroxylated derivatives | Hydroxyl groups instead of methoxy | Varies | Varies |
Alkoxylated derivatives | Different alkoxy groups | Varies | Varies |
This table illustrates how variations in substituents can significantly affect biological activity.
Case Studies
Several studies have highlighted the potential of this compound:
- In vitro PDE2 Assays : A study conducted on various derivatives showed that modifications on the R-group significantly impacted PDE2 inhibition, with this compound being one of the most effective candidates .
- Antioxidant Activity Testing : Another research effort evaluated the radical-scavenging capacity using DPPH assays, indicating that this compound has comparable effectiveness to standard antioxidants like ascorbic acid .
Properties
CAS No. |
39597-28-9 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O3/c1-16-12-8-4-7-10-9-5-2-3-6-11(9)14(15)17-13(10)12/h2-8H,1H3 |
InChI Key |
PSTHDFUNPRGLLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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